

In-depth Technical Guide: Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

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Compound of Interest

Compound Name: Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

Cat. No.: B168547

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CAS Number: 156779-11-2

This technical guide provides a comprehensive overview of **Methyl 1-benzyl-6-oxopiperidine-3-carboxylate**, a key heterocyclic compound relevant to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its chemical properties, analytical data, and a known synthetic route.

Chemical and Physical Properties

While comprehensive experimental data for this specific compound is not widely available in the public domain, the following table summarizes its key identifiers and known analytical data.

Property	Value	Source
CAS Number	156779-11-2	Internal Search
Molecular Formula	C ₁₄ H ₁₇ NO ₃	Internal Search
Molecular Weight	247.29 g/mol	Internal Search
Appearance	Yellow oil	[1]
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	7.33 – 7.27 (m, 5H, ArH), 4.69 (d, J = 14.5 Hz, 1H, PhCH _a H _n), 4.53 (d, J = 14.5 Hz, 1H, PhCH _a H _n), 3.66 (s, 3H, CO ₂ CH ₃), 3.44 (dd, J = 12.0, 8.5 Hz, 1H), 3.39 (ddd, J = 13.0, 6.0, 1.5 Hz, 1H), 2.83 – 2.76 (m, 1H), 2.61 (ddd, J = 18.0, 6.5, 6.5 Hz, 1H), 2.45 (ddd, J = 18.0, 10.0, 6.5 Hz, 1H), 2.19 – 2.11 (m, 1H), 2.02 – 1.95 (m, 1H)	[1]
¹³ C NMR (100 MHz, CDCl ₃) δ (ppm)	172.6 (C=O), 169.2 (C=O), 136.7 (ipso-Ph), 128.7 (ArCH), 128.2 (ArCH), 127.6 (ArCH), 52.2 (CO ₂ CH ₃), 50.3 (CH ₂), 48.1 (CH ₂), 39.1 (CH), 30.7 (CH ₂), 24.0 (CH ₂)	[1]
Thin Layer Chromatography (TLC) R _f	0.37 (7:3 hexane – EtOAc)	[1]

Synthesis and Experimental Protocols

The synthesis of **Methyl 1-benzyl-6-oxopiperidine-3-carboxylate** has been described in patent literature as part of a multi-step synthesis. The final step involves the catalytic hydrogenation of a tetrahydropyridine precursor.

Synthesis of Methyl 1-benzyl-6-oxopiperidine-3-carboxylate from its Tetrahydropyridine Precursor

A documented method for the preparation of **Methyl 1-benzyl-6-oxopiperidine-3-carboxylate** involves the reduction of the corresponding tetrahydropyridine derivative.

Experimental Protocol:

To a solution of the precursor, Methyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (3.5 g, 14.3 mmol), in ethanol (30 mL), was added 10 mol% Palladium on carbon (Pd/C, 151 mg). The reaction vessel was purged with nitrogen, followed by hydrogen. The mixture was then stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 1.5 hours. Upon completion of the reaction, the mixture was filtered through a pad of Celite, and the filter cake was washed with ethanol. The combined filtrate was concentrated under reduced pressure to yield **Methyl 1-benzyl-6-oxopiperidine-3-carboxylate**.

Note: The synthesis of the precursor, Methyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate, is not detailed in the cited literature. The information provided here pertains to the final conversion step.

Visualizations

Synthesis Workflow

The following diagram illustrates the final step in the synthesis of **Methyl 1-benzyl-6-oxopiperidine-3-carboxylate**.

Methyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate

H₂, Pd/C
Ethanol, Room Temp, 1.5h

Hydrogenation

Methyl 1-benzyl-6-oxopiperidine-3-carboxylate

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References

- 1. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]
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